molecular formula C9H18O B2750619 4-Methyloct-7-en-2-ol CAS No. 1342509-98-1

4-Methyloct-7-en-2-ol

Cat. No.: B2750619
CAS No.: 1342509-98-1
M. Wt: 142.242
InChI Key: QGJZYOPWYGEGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyloct-7-en-2-ol is an organic alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . Its structure can be represented by the SMILES notation CC(O)CC(C)CCC=C . The compound is assigned the CAS Number 1342509-98-1 and is identified by the MDL Number MFCD20399785 . As a specialist chemical, this compound is provided for research and development purposes in a laboratory setting. This product is labeled "For Research Use Only." It is not intended for use in diagnostic or therapeutic procedures for humans or animals, nor is it approved for personal or household use . Researchers are responsible for verifying the suitability of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyloct-7-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-4-5-6-8(2)7-9(3)10/h4,8-10H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJZYOPWYGEGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methyloct 7 En 2 Ol and Its Stereoisomers

Stereoselective and Enantioselective Approaches to 4-Methyloct-7-en-2-ol

The synthesis of specific stereoisomers of this compound, a chiral secondary alcohol, requires precise control over the formation of its two stereocenters at positions C2 and C4. Modern synthetic chemistry offers powerful tools in the form of asymmetric catalysis and chiral auxiliaries to achieve high levels of stereoselectivity and enantioselectivity.

Asymmetric Catalysis in Carbon-Carbon Bond Formation Leading to this compound

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules from achiral or racemic precursors with high efficiency. For a molecule like this compound, catalytic methods are ideal for establishing the key carbon-carbon bonds that form the molecular backbone while simultaneously setting the desired stereochemistry.

Palladium catalysis offers a versatile platform for stereoselective reactions. While often used for cross-coupling, palladium catalysts are also effective in the kinetic resolution of racemic secondary alcohols via enantioselective oxidation. nih.govcaltech.edu In a hypothetical synthesis, a racemic mixture of this compound could be subjected to a palladium catalyst system, such as [Pd(nbd)Cl₂] (nbd = norbornadiene), in the presence of a chiral ligand like (-)-sparteine and an oxidant like molecular oxygen. nih.gov This process would selectively oxidize one enantiomer of the alcohol to the corresponding ketone (4-methyloct-7-en-2-one), leaving the unreacted enantiomer in high enantiomeric excess. The choice of ligand enantiomer can determine which alcohol enantiomer is recovered. nih.gov

This method does not form the C-C bond framework but is a powerful strategy for isolating a specific stereoisomer from a pre-formed racemic mixture.

Table 1: Representative Results for Palladium-Catalyzed Kinetic Resolution of Secondary Alcohols

Substrate (Racemic Alcohol) Chiral Ligand Selectivity Factor (s)
1-Phenylethanol (-)-Sparteine 23
1-(1-Naphthyl)ethanol (-)-Sparteine 25

Data based on analogous systems reported in the literature.

Copper-catalyzed asymmetric allylic substitution (AAS) is a powerful method for forming carbon-carbon bonds with excellent control of stereochemistry and regioselectivity. rsc.orgchimia.ch This strategy is particularly notable for its use of "hard" nucleophiles, such as Grignard or organozinc reagents, and its tendency to favor the γ-substituted (Sɴ') product. chimia.chwikipedia.org

A plausible route to a stereoisomer of this compound using this method would involve the reaction of an organometallic reagent, such as methylmagnesium bromide or dimethylzinc, with a suitable allylic electrophile like 1-octen-3-yl phosphate. In the presence of a copper(I) salt and a chiral ligand (e.g., a phosphoramidite or ferrocenyl-based ligand), the methyl group would add to the γ-position of the allylic system, generating the C4 stereocenter and the desired carbon skeleton in a single step with high enantioselectivity. chimia.ch

Reaction scheme for Copper-Promoted Asymmetric Allylic Substitution
Figure 1: Proposed synthesis of a this compound precursor via Cu-catalyzed AAS.

Table 2: Performance of Copper-Catalyzed AAS with Various Substrates

Allylic Substrate Nucleophile Chiral Ligand Type Regioselectivity (γ:α) Enantiomeric Excess (ee)
Cinnamyl chloride Et₂Zn Phosphoramidite >98:2 96%
3-Cyclohexenyl-1-phosphate MeMgBr Ferrocenyl phosphine >95:5 90%

Data compiled from representative examples in the field. chimia.chwikipedia.org

The Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction) is a seminal method for the enantioselective functionalization of terminal alkenes. nih.gov This reaction typically involves the addition of an alkyl group from an organoaluminum reagent (e.g., trimethylaluminum, AlMe₃) across the double bond of an alkene, catalyzed by a chiral zirconocene derivative, such as (–)-(NMI)₂ZrCl₂ (NMI = neomenthylindenyl). nih.gov

To synthesize this compound, one could start with a suitable terminal alkene like hex-5-en-1-ol, protected as a silyl ether. The ZACA reaction with AlMe₃ would install a methyl group at what will become the C4 position, creating a chiral organoalane intermediate with high enantiomeric purity. nih.gov This intermediate can then be converted to the target secondary alcohol. One pathway involves reacting the organoalane with an electrophile like acetaldehyde, which would install the C1-C2 portion of the molecule. A subsequent deprotection would yield the final product. The stereochemistry at C2 would be influenced by the existing, Zr-defined stereocenter at C4.

Table 3: Enantioselectivity in the ZACA Reaction of Terminal Alkenes

Alkene Substrate Chiral Catalyst Enantiomeric Excess (ee)
1-Octene (–)-(NMI)₂ZrCl₂ 93%
Allylbenzene (–)-(NMI)₂ZrCl₂ 95%

Data sourced from foundational studies on the ZACA reaction. nih.govresearchgate.net

Diastereoselective Control in Secondary Alcohol Synthesis

When a molecule already contains a stereocenter, the creation of a second stereocenter can be controlled to favor one diastereomer over another. In the synthesis of this compound, if the C4 methyl-bearing stereocenter is established first (e.g., via ZACA), the subsequent introduction of the hydroxyl group at C2 must be controlled.

This can be achieved by the diastereoselective reduction of a precursor ketone, 4-methyloct-7-en-2-one. The existing chiral center at C4 will direct the approach of a reducing agent (e.g., NaBH₄ or L-Selectride) to one face of the carbonyl group, leading to a preferential formation of either the syn or anti diastereomer. The level of control is governed by steric and electronic factors, often predictable by models like the Felkin-Anh model. Copper-catalyzed additions of allyl nucleophiles to aldehydes also demonstrate high levels of diastereocontrol, providing another route to homoallylic alcohols with defined relative stereochemistry. nih.gov

Chiral Auxiliary and Chiral Ligand-Mediated Syntheses

An alternative to using a chiral catalyst is to employ a chiral auxiliary. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered. sigmaaldrich.com

For the synthesis of this compound, a precursor such as 4-methyl-7-enoic acid could be coupled to a chiral auxiliary, like an Evans oxazolidinone. researchgate.net Deprotonation of this imide would form a chiral enolate. The subsequent stereoselective reaction with an electrophile (e.g., methyl iodide to form the C2-C1 bond after conversion) would proceed with high diastereoselectivity due to the steric blocking by the auxiliary. Finally, reductive cleavage of the auxiliary would furnish the chiral secondary alcohol. researchgate.net

This approach is distinct from chiral ligand-mediated synthesis, where chirality is introduced catalytically. Chiral auxiliaries are used in stoichiometric amounts, while chiral ligands are part of a catalyst that can turn over many substrate molecules. The methods described under the palladium and copper-catalyzed sections are prime examples of chiral ligand-mediated syntheses. nih.govrsc.org

Table 4: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Typical Diastereoselectivity
Evans Oxazolidinones Aldol Reactions, Alkylations >99:1 dr
Camphorsultam Diels-Alder Reactions, Alkylations >95:5 dr
(S)-(-)-1-Phenylethylamine Resolution of Racemates N/A

Total Synthesis Strategies Employing this compound Scaffolds

The synthesis of complex alkenols like this compound can be approached through both linear and convergent strategies, each with distinct advantages.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules like this compound. The Nozaki-Hiyama-Kishi (NHK) reaction, a chromium- and nickel-mediated coupling, is particularly well-suited for the synthesis of homoallylic alcohols from an aldehyde and an allyl halide. jk-sci.comthieme.com This reaction is noted for its exceptional chemoselectivity, allowing for the presence of various functional groups that might not be tolerated by more reactive organometallic reagents like Grignard or organolithium reagents. illinois.edu

A hypothetical NHK reaction to construct the this compound backbone would involve the coupling of 5-methylhex-1-ene with a two-carbon aldehyde equivalent. The reaction's mild conditions and tolerance for functional diversity make it a powerful tool in complex synthesis. illinois.eduacs.org The stereochemical outcome at the newly formed alcohol center can often be controlled, with γ-monosubstituted allylchromium reagents typically yielding anti-homoallylic alcohols. thieme-connect.deacs.org

Table 2: Plausible Multi-Component Reaction for this compound Synthesis

Reaction Type Reactant 1 Reactant 2 Catalyst/Reagents Product Key Features

The precise placement of functional groups is critical in total synthesis. Regioselective reactions allow for the control of where a chemical transformation occurs on a molecule with multiple reactive sites. In the context of synthesizing this compound, a key step could involve the regioselective installation of the hydroxyl group.

One of the most reliable methods for the anti-Markovnikov hydration of a terminal alkene is hydroboration-oxidation. chemistrysteps.comkhanacademy.org This two-step process allows for the introduction of a hydroxyl group at the less substituted carbon of a double bond. For instance, a precursor molecule like 4-methyl-1,6-octadiene could undergo selective hydroboration of one of the terminal alkenes. By using a sterically hindered borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), it is possible to achieve high regioselectivity for the less sterically hindered terminal double bond. nih.gov Subsequent oxidation of the organoborane intermediate under basic conditions with hydrogen peroxide yields the primary alcohol. This strategy, however, would need to be adapted to achieve the secondary alcohol at the C2 position as required for this compound. A more direct approach would be the hydroboration-oxidation of 4-methyl-oct-1-ene to install the hydroxyl at the C2 position, which follows Markovnikov selectivity in some catalytic systems or can be directed by other functional groups.

Table 3: Regioselective Hydroboration-Oxidation for Alcohol Synthesis

Substrate Reagent 1 Reagent 2 Product Regioselectivity
4-Methyl-1,6-octadiene 9-BBN H₂O₂, NaOH 5-Methyl-7-octen-1-ol Anti-Markovnikov nih.gov

Stereochemical Aspects and Chirality in 4 Methyloct 7 En 2 Ol Research

Absolute and Relative Stereochemical Assignment Methodologies for Branched Alkenols

Determining the precise three-dimensional arrangement of atoms at a chiral center, known as the absolute configuration, is a fundamental challenge in organic chemistry. escholarship.org For branched alkenols like 4-methyloct-7-en-2-ol, a variety of experimental and computational techniques are employed to assign the absolute (R/S) and relative (syn/anti) stereochemistry.

Spectroscopic and Chiroptical Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical assignment. By converting the alcohol into diastereomeric derivatives using a chiral derivatizing agent, it becomes possible to distinguish between enantiomers. stackexchange.com A widely used technique is the Mosher method, which involves esterification of the alcohol with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edu Analysis of the ¹H NMR spectra of the resulting diastereomeric esters allows for the assignment of the absolute configuration at the alcohol-bearing carbon. usm.edu

Chiroptical methods measure the differential interaction of a chiral molecule with polarized light. Techniques such as optical rotatory dispersion (ORD), circular dichroism (CD), and vibrational circular dichroism (VCD) provide information about the absolute configuration of a molecule. stackexchange.comwikipedia.org VCD, for instance, can be used to determine conformation and absolute configuration by comparing experimentally measured spectra with those predicted by quantum chemical calculations. stackexchange.com

Crystallographic Methods: X-ray crystallography provides an unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal of the compound can be obtained. wikipedia.org This technique maps the electron density of the crystalline solid, revealing the precise spatial arrangement of every atom in the molecule. However, its application is limited by the ability to crystallize the substance. wikipedia.org

Summary of Stereochemical Assignment Methods: The selection of a method depends on the nature of the compound, the availability of the material, and the specific stereochemical question being addressed.

Method Principle Advantages Limitations
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) Formation of diastereomers with distinct NMR spectra, allowing differentiation of enantiomers. stackexchange.comusm.eduHigh reliability for assigning configuration at carbinol centers; requires small sample quantities.Requires chemical modification; interpretation can be complex for molecules with multiple chiral centers.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. stackexchange.comApplicable to a wide range of molecules in solution; provides conformational information.Requires comparison with computationally expensive theoretical spectra. stackexchange.com
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D atomic structure. wikipedia.orgProvides unambiguous absolute configuration. wikipedia.orgRequires a suitable single crystal, which can be difficult to obtain. wikipedia.org
Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of enantiomers on a chiral stationary phase followed by mass spectrometric detection.High sensitivity and accuracy for determining enantiomeric purity and assigning configuration by comparison with standards. beilstein-archives.orgRequires authentic, stereochemically pure standards for comparison. beilstein-archives.org

The assignment of absolute configuration at each chiral center in this compound uses the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents at each stereocenter based on atomic number to assign the R (rectus) or S (sinister) descriptor. wikipedia.orgyoutube.com

Chirality Transfer in Carbon-Carbon Bond Forming Reactions

The synthesis of a specific stereoisomer of this compound relies on asymmetric synthesis, where a new chiral center is created under the influence of an existing chiral element. Carbon-carbon bond formation is a fundamental process in organic synthesis, and achieving control over stereochemistry during these reactions is paramount. organic-chemistry.org

Catalytic Asymmetric Synthesis: One of the most powerful strategies involves the use of chiral catalysts. For instance, catalytic asymmetric allylic alkylations using organometallic reagents can be employed to form C-C bonds with high enantioselectivity. nih.govresearchgate.net In the context of synthesizing this compound, a chiral copper-diphosphine catalyst could facilitate the reaction between an organolithium reagent and an appropriate electrophile, controlling the stereochemistry at the newly formed chiral center. nih.govresearchgate.net

Substrate-Controlled and Auxiliary-Controlled Reactions: Chirality can also be transferred from a chiral substrate or a chiral auxiliary. In substrate-controlled reactions, an existing stereocenter in the starting material directs the stereochemical outcome of a subsequent reaction. For example, the stereocenter at C4 could be established first, and its configuration could then influence the stereoselective reduction of a ketone at C2 to form the desired diastereomer of the alcohol.

Alternatively, a chiral auxiliary—a temporary chiral group attached to the substrate—can direct the stereochemistry of a reaction. After the desired transformation, the auxiliary is removed. This approach is common in the alkylation of enolates, where a chiral auxiliary attached to the enolate directs the approach of an electrophile to create a new stereocenter with a high degree of stereocontrol. vanderbilt.edu

Chirality Transfer via Rearrangements: Sigmatropic rearrangements, such as the usm.eduvanderbilt.edu-sigmatropic rearrangement, are another class of reactions capable of transferring chirality. In these reactions, a chiral center adjacent to a double bond can be used to set the stereochemistry of a new chiral center formed during the rearrangement process. vanderbilt.edu

The use of chiral organoboranes in synthesis also provides an effective means of C-C bond formation with excellent stereocontrol. Chiral secondary organoboranes can undergo reactions like Suzuki-Miyaura coupling or homologation, where the B-C bond is converted into a C-C bond with retention of configuration, thereby transferring the chirality from the boron reagent to the product. rsc.org

Conformational Analysis and Stereochemical Impact on Reactivity

Organic molecules are not static structures but are in constant motion, with rotation around single bonds leading to various spatial arrangements known as conformations. dntb.gov.ua For this compound, the presence of two stereocenters significantly influences its conformational preferences, which in turn affects its chemical reactivity.

This conformational preference has a direct impact on the molecule's reactivity. utdallas.edu The accessibility of the hydroxyl group for reactions like oxidation or esterification, and the exposure of the C7-C8 double bond to electrophilic addition, are dependent on the dominant conformation. A conformation that sterically shields the hydroxyl group will slow down its reaction rate compared to a conformer where the hydroxyl group is more exposed.

Advanced Analytical Techniques for Characterization in 4 Methyloct 7 En 2 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Methyloct-7-en-2-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the carbon skeleton and the attached protons.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl groups, the methylene (B1212753) groups, the methine protons adjacent to the hydroxyl group and the methyl group, and the protons of the terminal vinyl group. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and the presence of pi systems.

¹³C NMR Spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbon atom bonded to the hydroxyl group will appear at a lower field compared to the other sp³ hybridized carbons.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the complete molecular structure. COSY experiments establish correlations between neighboring protons, while HSQC correlates protons with the carbon atoms to which they are directly attached. These techniques would be instrumental in confirming the connectivity of the atoms in this compound.

Predicted ¹H and ¹³C NMR Data for this compound:

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (CH₃)0.9 - 1.014 - 20
C2 (CH-OH)3.5 - 4.065 - 75
C3 (CH₂)1.2 - 1.630 - 40
C4 (CH-CH₃)1.5 - 2.030 - 40
C5 (CH₂)1.3 - 1.725 - 35
C6 (CH₂)2.0 - 2.330 - 40
C7 (CH=)5.7 - 5.9135 - 145
C8 (=CH₂)4.9 - 5.1110 - 120
C4-CH₃0.8 - 0.915 - 25

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the exact molecular formula of this compound, which is C₉H₁₈O. The calculated exact mass for this formula is 142.1358 g/mol .

Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like alcohols. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺.

Fragmentation Analysis in mass spectrometry provides valuable structural information. Upon ionization, the molecular ion of this compound can undergo characteristic fragmentation pathways. For alcohols, common fragmentation includes the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The fragmentation pattern can help to confirm the position of the hydroxyl group and the methyl substituent.

Expected Key Fragmentation Peaks for this compound:

m/z Value Possible Fragment Fragmentation Pathway
142[C₉H₁₈O]⁺Molecular Ion (M⁺)
127[C₈H₁₅O]⁺Loss of a methyl radical (•CH₃)
124[C₉H₁₆]⁺Loss of water (H₂O) from the molecular ion
99[C₆H₁₁O]⁺Alpha-cleavage
85[C₅H₉O]⁺Further fragmentation
45[C₂H₅O]⁺Alpha-cleavage

Note: The relative intensities of these peaks can provide further structural insights.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bond (C=C) of the vinyl group.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl group in an alcohol. The broadening is due to hydrogen bonding.

C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of the C-H bonds of the methyl and methylene groups.

C-H Stretch (sp²): An absorption band just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹) is expected for the stretching vibrations of the C-H bonds of the vinyl group.

C=C Stretch: A medium intensity absorption band in the region of 1640-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond.

C-O Stretch: A strong absorption band in the fingerprint region, typically between 1050 and 1150 cm⁻¹, is characteristic of the C-O stretching vibration of a secondary alcohol.

=C-H Bend: Out-of-plane bending vibrations (wags) for the terminal vinyl group are expected to produce strong bands in the 910-990 cm⁻¹ region.

Advanced Chromatographic Methods for Purification and Isomer Separation (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for the purification of this compound and for the separation of its potential stereoisomers and constitutional isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is well-suited for the analysis of volatile compounds like this compound. Different isomers of octenols can often be separated on a GC column based on their boiling points and interactions with the stationary phase. The coupled mass spectrometer then provides identification of the separated components. Chiral GC columns can be employed to separate the enantiomers of this compound, which possesses two stereocenters.

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that can be used for the purification of this compound. Normal-phase HPLC could be used for the separation of isomers based on polarity, while reversed-phase HPLC separates compounds based on their hydrophobicity. Preparative HPLC can be used to isolate larger quantities of the pure compound for further analysis or use. Chiral HPLC, using a chiral stationary phase, is a common and effective method for the separation of enantiomers and diastereomers.

The choice between GC-MS and HPLC would depend on the specific requirements of the analysis, such as the volatility and thermal stability of the compound, the need for isomer separation, and the desired scale of purification.

Computational and Theoretical Studies on 4 Methyloct 7 En 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No specific studies detailing quantum chemical calculations to determine the electronic structure or predict the reactivity of 4-Methyloct-7-en-2-ol were found in the searched literature. Such studies would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations to map electron density, identify frontier molecular orbitals (HOMO/LUMO), and calculate electrostatic potential surfaces to predict sites of electrophilic and nucleophilic attack.

Molecular Modeling and Conformational Landscape Analysis

There is no available research on the molecular modeling and conformational analysis of this compound. This type of analysis would involve computational methods to identify the most stable three-dimensional structures (conformers) of the molecule and the energy barriers between them. Understanding the conformational landscape is crucial for predicting its physical properties and biological activity.

Prediction of Spectroscopic Parameters and Experimental Validation

No computational studies predicting the spectroscopic parameters (such as 1H and 13C NMR chemical shifts, IR vibrational frequencies) of this compound, or their subsequent experimental validation, were identified. These predictions are valuable for confirming the structure of synthesized compounds and for the interpretation of experimental spectra.

Transition State Characterization and Mechanistic Validation of Synthetic Pathways

A search for computational studies on the transition state characterization for the synthesis of this compound yielded no results. Such research would involve calculating the geometries and energies of transition states to elucidate reaction mechanisms, determine rate-limiting steps, and validate proposed synthetic pathways.

Applications of 4 Methyloct 7 En 2 Ol and Its Analogues As Key Intermediates in Complex Organic Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

The fundamental importance of chiral molecules in pharmaceuticals and other bioactive compounds has driven the development of synthetic methods that can control stereochemistry with high precision. Chiral building blocks, such as 4-Methyloct-7-en-2-ol, serve as foundational components in these syntheses, providing a pre-existing stereocenter that can direct the formation of subsequent stereocenters. The enantioselective synthesis of homoallylic alcohols, a class of compounds to which this compound belongs, is a well-established strategy in asymmetric synthesis. rsc.orgorganic-chemistry.org

The utility of such chiral alcohols lies in their ability to be transformed into a variety of other functional groups with retention or inversion of configuration, allowing for the construction of complex stereochemical arrays. The hydroxyl group can be used to direct subsequent reactions, while the alkene and methyl-substituted carbon chain offer sites for further elaboration. This versatility makes them powerful tools for chemists aiming to build complex molecules with specific three-dimensional structures.

Intermediates in the Construction of Complex Organic Molecules and Natural Product Scaffolds

The true synthetic power of this compound and its analogues is demonstrated in their application as key intermediates in the total synthesis of complex natural products. While direct incorporation of this compound itself may not always be documented, the strategic use of structurally similar chiral alcohols is a recurring theme in the synthesis of several notable bioactive molecules.

Phomactins: The phomactin family of natural products are known antagonists of the platelet-activating factor (PAF). tandfonline.comnih.gov Their intricate structures, featuring a complex carbocyclic core, have made them challenging synthetic targets. Various total syntheses of phomactins have been reported, often relying on the strategic use of chiral building blocks to establish the correct stereochemistry. acs.orgnih.govusp.br Although not explicitly mentioning this compound, the synthetic strategies often involve the coupling of complex fragments, where chiral alcohols and their derivatives are essential for building the densely functionalized core of the phomactin skeleton.

Meayamycin (B1256378) B: Meayamycin B is a potent modulator of the splicing factor 3b subunit 1, making it a valuable tool for cancer research. nih.govpitt.edu Its total synthesis is a complex undertaking that has been achieved through various routes. nih.govacs.orgepa.gov A key feature in the synthesis of meayamycin B is the construction of its polyketide-like chain with multiple stereocenters. The synthesis often employs chiral pool starting materials or asymmetric reactions to generate chiral alcohol intermediates that are then elaborated to form the final complex structure.

Phostriecin: Phostriecin is a potent inhibitor of protein phosphatases and has shown promising antitumor activity. nih.govacs.org Its synthesis has been the subject of considerable research, with numerous strategies developed to construct its unique and highly functionalized structure. organic-chemistry.orgnih.govchemrxiv.org The synthesis of phostriecin invariably involves the use of chiral intermediates to control the stereochemistry of its multiple hydroxyl groups. Chiral alcohols serve as crucial precursors for introducing these stereocenters with high selectivity.

Ieodomycins: The ieodomycins are a family of antimicrobial fatty acids isolated from a marine Bacillus species. acs.org Their total synthesis has been accomplished by several research groups, showcasing different approaches to constructing their stereochemically rich structures. acs.orgtandfonline.comresearchgate.netrsc.org A common strategy in the synthesis of ieodomycins involves the use of asymmetric reactions to create chiral alcohol intermediates. For instance, the Keck asymmetric allylation has been used to introduce a key hydroxyl group, which then serves as a stereochemical anchor for subsequent transformations.

The following table summarizes the natural products and the general role of chiral alcohol intermediates in their synthesis:

Natural ProductBiological ActivityRole of Chiral Alcohol Intermediates
Phomactins Platelet-activating factor (PAF) antagonistsEssential for building the densely functionalized carbocyclic core.
Meayamycin B Splicing factor 3b subunit 1 modulatorKey components in the construction of the polyketide-like chain with multiple stereocenters.
Phostriecin Protein phosphatase inhibitor, antitumor agentCrucial precursors for the stereoselective introduction of multiple hydroxyl groups.
Ieodomycins AntimicrobialServe as stereochemical anchors for the construction of the fatty acid backbone.

Precursors for the Development of Novel Reagents and Catalysts in Synthetic Organic Chemistry

The structural features of this compound and its analogues, particularly the presence of a chiral hydroxyl group and an alkene, make them attractive precursors for the development of novel chiral ligands and catalysts. Chiral alcohols can be readily converted into a variety of derivatives, such as ethers, esters, and amines, which can then be incorporated into ligand scaffolds for asymmetric catalysis.

Synthesis of Molecular Scaffolds for Chemical Biology Investigations

Chemical biology relies on the use of small molecules to probe and understand biological processes. The synthesis of molecular scaffolds with specific three-dimensional arrangements is crucial for designing probes that can interact with biological targets with high affinity and selectivity. Chiral molecules like this compound can serve as valuable starting points for the synthesis of such scaffolds.

The defined stereochemistry of these building blocks allows for the precise positioning of functional groups in three-dimensional space, which is essential for effective interaction with complex biological macromolecules like proteins and nucleic acids. By modifying the alkene and hydroxyl functionalities of this compound and its analogues, chemists can introduce various reporter groups, cross-linking agents, or affinity tags to create sophisticated chemical probes. These probes can then be used to study enzyme function, receptor binding, and other cellular processes, providing valuable insights into the molecular basis of life and disease.

Q & A

Q. How can researchers identify gaps in the existing literature on this compound’s applications?

  • Methodological Answer : Conduct systematic reviews using databases (PubMed, SciFinder) with keywords: "this compound AND (synthesis OR bioactivity)". Map trends via bibliometric tools (VOSviewer) to highlight understudied areas (e.g., ecotoxicology) .
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Q. What collaborative frameworks enhance reproducibility in multi-institutional studies of this compound?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use electronic lab notebooks (e.g., LabArchives) for real-time protocol sharing. Establish Material Transfer Agreements (MTAs) to standardize compound samples across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.